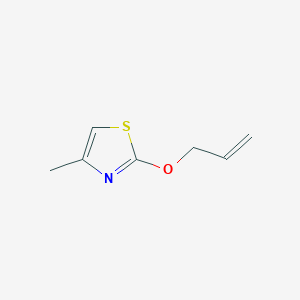

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

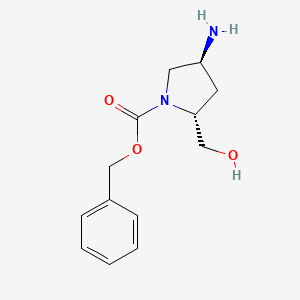

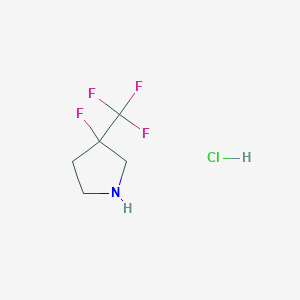

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials. For instance, the synthesis of 2,4-disubstituted thiazoles and selenazoles has been reported using 2-amino-4-(chloromethyl)thiazole as a starting material, which is further transformed through chemical reactions to yield compounds with potential antitumor and antifilarial activities . Another approach to synthesizing disubstituted thiazoles is through a base-induced click reaction of active methylene isocyanides with methyl dithiocarboxylates, which provides a clear and general synthesis method for novel 4,5-diarylthiazoles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, Schiff base ligands derived from thiazole compounds have been synthesized and characterized using UV-visible, 1H, 13C-NMR, and MS techniques, confirming their molecular structures . The geometry of thiazole derivatives can also be characterized by their crystalline structure, as seen in the case of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, which exhibits a distorted heterocyclic five-membered ring .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including alkylation, which can lead to a switch between anionic and derivative forms, as observed in highly substituted 4-hydroxy-1,3-thiazoles . The synthesis of trifluoromethyl heterocyclic compounds, including thiazoline and thiazole derivatives, involves anti-Michael addition and condensation with thioamides . Additionally, the reduction of thiazole derivatives can lead to the formation of dihydrothiazole compounds, as demonstrated by the reduction of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by solvent effects, as seen in the study of molecular aggregation in benzene-1,3-diol derivatives, where solvent choice affected fluorescence emission spectra and aggregation processes . The spectroscopic properties, such as IR, Raman, and NMR, of bis-trifluoromethyl thiazoline derivatives have been described, with the crystalline structure showing short intermolecular F–F contacts . The behavior of 4-hydroxy-1,3-thiazole derivatives toward reagents like acetic anhydride and bromine has also been studied, providing insights into the reactivity of these compounds .

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives have a broad spectrum of pharmacological activity .

Mode of Action

It has been involved in a three-component enantioselective catalytic aminomethylation reaction . This reaction was performed in an aqueous medium with pseudoephedrine as a chiral catalyst, resulting in optically pure amino keto ethers of the aromatic series .

Biochemical Pathways

The compound has been implicated in the Mannich reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis . This reaction is widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .

Pharmacokinetics

The compound’s solubility in water, which can influence its bioavailability, has been utilized in the aforementioned aminomethylation reaction .

Result of Action

The result of the action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products were confirmed by 1H and 13C NMR and mass spectra .

Action Environment

The action of this compound can be influenced by environmental factors such as the reaction medium. For instance, the aminomethylation reaction was performed in an aqueous medium, which is a useful solvent for organic synthesis due to its safety and low cost .

Eigenschaften

IUPAC Name |

4-methyl-2-prop-2-enoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-3-4-9-7-8-6(2)5-10-7/h3,5H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFHQXHKMRZWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)

![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)

![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)

![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)